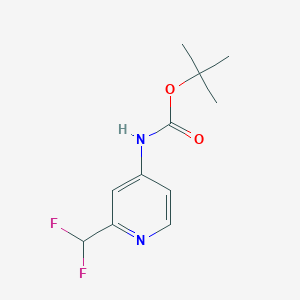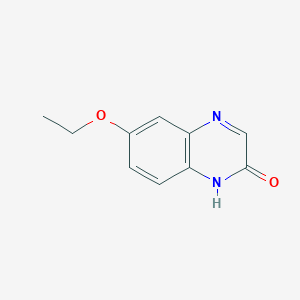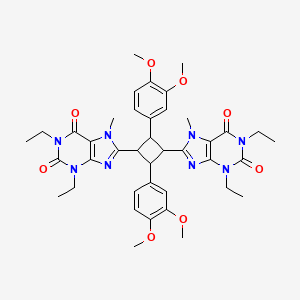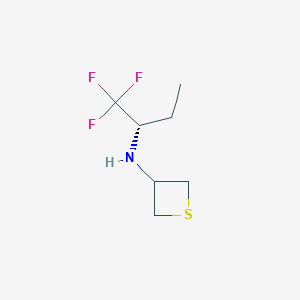
tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate: is a chemical compound with the molecular formula C12H16F2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a pyridinyl group, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate typically involves the reaction of 2-(difluoromethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine derivatives, while reduction may produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of new biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific diseases .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression .
Comparación Con Compuestos Similares
- tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C11H14F2N2O2 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(difluoromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-4-5-14-8(6-7)9(12)13/h4-6,9H,1-3H3,(H,14,15,16) |
Clave InChI |
UCXQCOJHGCPZFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate](/img/structure/B13024356.png)
![Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B13024361.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B13024365.png)
![6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13024373.png)



![5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B13024395.png)

![6-Chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B13024406.png)




